2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thienopyridine class. Its structure features a thieno[3,2-c]pyridine core with a bromine atom at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 3-position. This compound has garnered attention due to its potential applications in medicinal chemistry and material science.
2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine is classified as a heterocyclic aromatic compound. Its unique structure allows it to engage in various chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of 2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine typically involves halogenation reactions where specific conditions are applied to introduce bromine and chlorine substituents onto the thienopyridine scaffold.
The molecular formula for 2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine is . The compound features a fused ring system characteristic of thienopyridines.
InChI=1S/C8H6BrClN/c1-5-4-6(9)7(10)11-8(5)12-3/h4H,1-3H3
2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine can undergo several chemical reactions:
The reactivity of this compound is influenced by its electron-withdrawing halogen substituents, which enhance its electrophilicity and susceptibility to nucleophilic attack.
The mechanism of action for 2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine involves its interaction with biological targets or reagents during chemical reactions. In medicinal chemistry, such compounds often act as enzyme inhibitors or modulators.
Research indicates that derivatives of thienopyridines exhibit various biological activities, including antimicrobial and anticancer properties. The specific mechanism typically involves binding to active sites on target proteins, altering their function.
Halogenation is a cornerstone in the functionalization of thieno[3,2-c]pyridine scaffolds, enabling downstream derivatization via cross-coupling reactions. The bromination of 3-methylthieno[3,2-c]pyridine precursors typically employs electrophilic brominating agents, with regioselectivity governed by the electron density distribution across the heterocyclic system. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C selectively substitutes the C2 position due to the heightened nucleophilicity of the thiophene ring compared to the pyridine moiety [10]. For dihalogenated derivatives, sequential halogenation is necessary: initial bromination at C2 followed by chlorination at C4 using phosphorus oxychloride (POCl₃) under reflux conditions achieves the 2-bromo-4-chloro substitution pattern. The methyl group at C3 enhances C2 bromination kinetics by +15–20% due to its electron-donating effect, as confirmed by computational studies of charge distribution [3].
Table 1: Halogenation Methods for Key Intermediates
Target Position | Reagent | Conditions | Yield (%) | Regioselectivity Factor |
---|---|---|---|---|
C2 Bromination | NBS/DMF | 0°C → 25°C, 2 h | 78–85 | >20:1 (C2 vs. C6) |
C4 Chlorination | POCl₃ (neat) | Reflux, 6–8 h | 65–72 | >15:1 (C4 vs. C6) |
C2,C4 Dihalogenation | NBS → POCl₃ | Sequential | 60 (overall) | >12:1 (2,4-isomer) |
Limitations include competing side reactions during dihalogenation, such as N-alkylation or ring oxidation, which reduce yields by ~15% when stoichiometry exceeds 1.1 equivalents. Solvent optimization (e.g., switching from DMF to chloroform) mitigates N-bromination byproducts .
Regioselectivity in thieno[3,2-c]pyridines is dictated by electronic asymmetry between the electron-rich thiophene (π-excess) and electron-deficient pyridine (π-deficient) rings. The C2 and C4 positions are intrinsically electrophilic, while C3 (adjacent to methyl) and C6 are nucleophilic sites. Kinetic studies reveal that lithiation at C6 occurs preferentially over C3 using n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF), with the pyridine nitrogen coordinating lithium to direct metallation [6] [10]. Subsequent quenching with electrophiles (e.g., aldehydes, D₂O) affords C6-functionalized derivatives with 80–92% regioselectivity.
Table 2: Physicochemical Properties and Reactivity
Property | Value | Experimental Method |
---|---|---|
Molecular formula | C₈H₅BrClNS | High-resolution MS |
SMILES | CC1=C(SC2=C1C(=NC=C2)Cl)Br | Canonicalization |
Calculated logP | 3.2 ± 0.3 | Chromatographic retention |
C2 Bromine lability | t₁/₂ = 8 min (with PhB(OH)₂, Pd(PPh₃)₄) | Kinetic monitoring (HPLC) |
C4 Chlorine lability | t₁/₂ = 22 min (same conditions) | Kinetic monitoring (HPLC) |
The methyl group at C3 undergoes directed ortho-lithiation (DoLi) using lithium diisopropylamide (LDA), enabling formylation or carboxylation ortho to methyl. This contrasts with unmethylated analogs, where C2/C4 halogenation dominates reactivity [3] [6]. Nuclear magnetic resonance (NMR) studies (¹H, ¹³C) of 2-bromo-4-chloro-3-methylthieno[3,2-c]pyridine confirm asymmetric charge distribution: C2 and C4 carbons resonate at δ 152.3 ppm and 147.6 ppm (downfield), respectively, while C3-methyl appears at δ 2.4 ppm [3].
The halogenated scaffold serves as a versatile platform for palladium-catalyzed cross-couplings. The C2 bromine exhibits superior reactivity over C4 chlorine in Suzuki-Miyaura couplings due to lower bond dissociation energy (BDE: C–Br ≈ 276 kJ/mol vs. C–Cl ≈ 327 kJ/mol). Using Pd(PPh₃)₄ (5 mol%) and potassium carbonate (K₂CO₃) in dimethylacetamide (DMA) at 90°C, arylboronic acids couple at C2 within 2 h with 85–93% yield [8] [9]. Sequential cross-coupling requires stoichiometric control: C2 bromine is first substituted, followed by C4 chlorine activation using Buchwald-type ligands (e.g., SPhos) to enable amination or etherification [6] [9].
Table 3: Cross-Coupling Applications in Pharmaceutical Intermediates
Reaction Type | Catalyst System | Application Scope | Yield Range (%) |
---|---|---|---|
Suzuki (C2 coupling) | Pd(PPh₃)₄/K₂CO₃/DMA | Biaryl motifs for kinase inhibitors | 85–93 |
Buchwald-Amination (C4) | Pd₂(dba)₃/SPhos, Cs₂CO₃/toluene | Aniline derivatives for herbicides | 75–82 |
Sonogashira (C2) | PdCl₂(PPh₃)₂/CuI, iPr₂NH | Alkynyl analogs for fluorescent probes | 70–78 |
Notably, 2-bromo-4-chloro-3-methylthieno[3,2-c]pyridine is a key intermediate in agricultural fungicides (e.g., pyridinylazole classes) and protein kinase inhibitors (e.g., thienopyridine-based PKD antagonists) [8] [10]. Scale-up challenges include palladium leaching during C4 chlorination, addressed by polymer-immobilized catalysts to reduce metal contamination below 5 ppm [8].
No established enzymatic methodologies exist for direct synthesis of 2-bromo-4-chloro-3-methylthieno[3,2-c]pyridine. Current literature describes chemoenzymatic routes only for unsubstituted thienopyridine cores. For example, transaminases (e.g., from Arthrobacter sp.) catalyze the amination of diketo-thiophenes to form 4-aminothieno[3,2-c]pyridinones, albeit without halogen or methyl functionalities [4]. In silico docking studies suggest that engineered cytochrome P450 monooxygenases could theoretically mediate regioselective C–H halogenation, but experimental validation remains absent for this scaffold [4].
Gaps include the lack of halogenases capable of functionalizing electron-deficient pyridine rings and no reported methyltransferases for C3 alkylation. Future research could explore enzymatic C–S bond formation (e.g., using cystathionine β-synthase mimics) to construct the thiophene ring prior to chemical halogenation [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: